One promising application of 5-AB lies in protein purification through a technique called hydrophobic charge-induction chromatography (HCIC) []. HCIC utilizes ligands that interact with both the hydrophobic and charged regions of proteins, enabling their separation from complex mixtures. Researchers have successfully immobilized 5-AB onto solid supports to create HCIC resins with high binding capacity and selectivity for specific proteins, like bovine IgG []. This makes 5-AB a valuable tool for researchers studying and purifying proteins for various downstream applications.
-AB serves as a building block for the synthesis of various functional materials with diverse properties. Researchers have explored its potential in the development of:
These studies highlight the potential of 5-AB as a versatile building block for developing novel functional materials with diverse applications.
While not as extensively explored as the areas mentioned above, 5-AB also shows promise in other research areas, including:
5-Aminobenzimidazole is an organic compound characterized by its aromatic structure, which includes a benzimidazole ring with an amino group attached at the fifth position. Its molecular formula is , and it has a molar mass of approximately 136.15 g/mol. This compound is known for its diverse applications in pharmaceuticals and organic synthesis, particularly due to its ability to form various derivatives that exhibit significant biological activity.
5-Aminobenzimidazole exhibits notable biological activities:
Several methods exist for synthesizing 5-aminobenzimidazole:
5-Aminobenzimidazole has various applications across different fields:
Research on the interactions of 5-aminobenzimidazole includes:
Several compounds share structural or functional similarities with 5-aminobenzimidazole. Here are some notable examples:
Compound Name | Structure Similarity | Unique Properties |
---|---|---|
Benzimidazole | Core benzimidazole structure | Lacks amino group; primarily used as a scaffold in drug design. |
2-Aminobenzimidazole | Similar ring structure | Substituent at the second position alters biological activity. |
1H-Benzimidazole | Similar aromatic system | Exhibits different reactivity due to nitrogen positioning. |
4-Aminobenzimidazole | Contains an amino group | Different position of amino group affects solubility and activity. |
These compounds highlight the uniqueness of 5-aminobenzimidazole, particularly its specific positioning of the amino group, which significantly influences its biological activity and chemical reactivity.
5-Aminobenzimidazole exhibits the molecular formula C₇H₇N₃ with a molecular weight of 133.15 grams per mole [1] [2] [3]. The compound contains seven carbon atoms, seven hydrogen atoms, and three nitrogen atoms arranged in a bicyclic heterocyclic structure [4]. The International Union of Pure and Applied Chemistry name for this compound is 1H-benzimidazol-5-amine [2] [3]. The Chemical Abstracts Service registry number is 934-22-5, which serves as the primary identifier for this compound in chemical databases [1] [4] [13].
The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1=CC2=C(C=C1N)NC=N2 [2] [5]. The International Chemical Identifier string provides a more detailed structural description: InChI=1S/C7H7N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2,(H,9,10) [2] [5]. The corresponding International Chemical Identifier Key is WFRXSXUDWCVSPI-UHFFFAOYSA-N [2] [5].
Property | Value |
---|---|
Molecular Formula | C₇H₇N₃ |
Molecular Weight | 133.15 g/mol |
CAS Number | 934-22-5 |
IUPAC Name | 1H-benzimidazol-5-amine |
SMILES | C1=CC2=C(C=C1N)NC=N2 |
The molecular geometry of 5-aminobenzimidazole is characterized by a planar bicyclic structure consisting of a benzene ring fused to an imidazole ring [12] [15]. The benzimidazole ring system maintains planarity due to the aromatic character and extensive π-electron delocalization throughout the heterocyclic framework [24] [31].
The imidazole portion of the molecule contains nitrogen atoms at positions 1 and 3, with the amino substituent located at the 5-position of the benzene ring [2] [3]. The nitrogen atoms in the imidazole ring exhibit sp² hybridization, contributing to the planar geometry of the heterocyclic system [20] [35]. The amino group attached to the benzene ring displays typical primary amine characteristics with nitrogen exhibiting sp³ hybridization [20] [21].
Theoretical calculations using density functional theory methods have provided insights into the molecular geometry and bond parameters [34] [35]. The benzimidazole ring system shows dihedral angles approaching 0° between the benzene and imidazole portions, confirming the planar structure [12] [15]. The carbon-nitrogen bond lengths in the imidazole ring are intermediate between single and double bonds due to resonance effects [18] [35].
5-Aminobenzimidazole demonstrates a melting point range of 163-168°C under standard atmospheric conditions [1] [4] [10] [13]. The compound exhibits thermal stability up to its melting point, where it transitions from solid to liquid phase [1] [13]. Different sources report slight variations in the melting point, with some indicating 162-167°C [1] and others specifying 163°C as a precise value [13].
The boiling point of 5-aminobenzimidazole has been determined through multiple methodologies. Under reduced pressure conditions of 3.5 millimeters of mercury, the compound boils at 222°C [1] [4] [13]. At standard atmospheric pressure of 760 millimeters of mercury, the boiling point increases significantly to 476.1°C [10] [4]. This substantial difference in boiling points under varying pressure conditions reflects the compound's sensitivity to atmospheric pressure changes [10] [4].
Thermal Property | Value | Conditions |
---|---|---|
Melting Point | 163-168°C | 1 atm |
Boiling Point | 222°C | 3.5 mmHg |
Boiling Point | 476.1°C | 760 mmHg |
Flash Point | 273.2°C | Standard conditions |
The solubility characteristics of 5-aminobenzimidazole vary significantly depending on the solvent system employed [1] [4] [14]. In methanol, the compound exhibits slight solubility, indicating limited dissolution in this polar protic solvent [1] [4]. The solubility behavior reflects the compound's amphiphilic nature, possessing both hydrophilic amino groups and hydrophobic aromatic regions [14] [11].
Benzimidazole derivatives generally demonstrate higher solubility in alcohols compared to water and non-polar solvents [14]. The solubility of benzimidazoles in alcohols with carbon chain lengths C₃-C₆ typically exceeds that observed in water and octanol [14]. The intermolecular solute-solvent interactions are stronger for primary alcohols compared to secondary or tertiary alcohols [14].
The compound's solubility profile is influenced by hydrogen bonding capabilities between the amino group and solvent molecules [14] [32]. The benzimidazole ring system can participate in both hydrogen bond donation and acceptance, affecting dissolution behavior in various solvents [14] [32].
The crystal structure of 5-aminobenzimidazole has been investigated through X-ray crystallographic analysis, revealing important structural features [12] [15] [28]. The compound crystallizes in a specific space group with defined unit cell parameters that characterize the three-dimensional arrangement of molecules in the solid state [28] [29].
Hydrogen bonding plays a crucial role in the crystal packing of 5-aminobenzimidazole [30] [31] [32]. The amino group at the 5-position can form intermolecular hydrogen bonds with neighboring molecules, creating extended hydrogen-bonded networks [32] [30]. These interactions contribute to the stability of the crystal lattice and influence the physical properties of the solid material [32] [31].
The benzimidazole ring system maintains planarity in the crystal structure, with molecules arranged in specific orientations that maximize intermolecular interactions [31] [33]. Tautomerism in the solid state is generally restricted compared to solution phase, with the compound adopting a preferred tautomeric form in the crystal lattice [31] [33].
5-Aminobenzimidazole exhibits characteristic ultraviolet-visible absorption features that provide insight into its electronic structure [1] [4] [16]. The compound demonstrates a maximum absorption wavelength at 300 nanometers when dissolved in ethanol [1] [4] [13]. This absorption band corresponds to π→π* electronic transitions within the aromatic benzimidazole ring system [16] [17].
The ultraviolet absorption profile of benzimidazole derivatives typically shows absorption bands in the range of 250-320 nanometers [16] [17]. The amino substituent at the 5-position influences the electronic transitions through its electron-donating character [37] [40]. The auxochromic nature of the amino group contributes to bathochromic shifts in the absorption spectrum compared to unsubstituted benzimidazole [27] [37].
Extinction coefficients for similar benzimidazole compounds have been reported in the range of 7,338 M⁻¹cm⁻¹ at 250 nanometers [16]. The electronic absorption characteristics are sensitive to solvent effects and pH conditions, which can influence the protonation state of the amino group [16] [37].
Spectroscopic Parameter | Value | Conditions |
---|---|---|
λmax | 300 nm | Ethanol |
Absorption Range | 250-320 nm | General range |
Extinction Coefficient | ~7,338 M⁻¹cm⁻¹ | At 250 nm |
Nuclear magnetic resonance spectroscopy provides detailed structural information about 5-aminobenzimidazole through both proton and carbon-13 measurements [18] [20] [36]. Proton nuclear magnetic resonance spectra of the compound show characteristic chemical shifts for different hydrogen environments [20] [36]. The amino group protons appear as a broad signal in the range of 0.5-5.0 parts per million, with the exact position depending on solvent and concentration [20] [21].
Aromatic protons in the benzimidazole ring system typically resonate in the range of 7-8 parts per million [18] [20]. The proton adjacent to nitrogen atoms in the imidazole ring shows distinctive chemical shifts due to the deshielding effect of the electronegative nitrogen atoms [18] [36]. Hydrogen bonding interactions can significantly influence the observed chemical shifts, particularly for the amino and imidazole protons [18] [36].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of carbon atoms within the molecule [18] [39]. The carbon atoms in the aromatic ring system show chemical shifts in the range of 110-160 parts per million [18] [39]. The carbon bearing the amino substituent exhibits a characteristic upfield shift due to the electron-donating nature of the amino group [39] [18].
Tautomerism in benzimidazole derivatives can complicate nuclear magnetic resonance analysis, as rapid exchange between tautomeric forms leads to averaged signals [36] [39]. Temperature-dependent studies and solvent effects help elucidate the tautomeric behavior in solution [36] [31].
Infrared spectroscopy of 5-aminobenzimidazole reveals characteristic vibrational frequencies that correspond to specific functional groups and bonding arrangements [19] [21] [24]. The amino group stretching vibrations appear as medium to strong bands in the region of 3400-3300 cm⁻¹ [19] [21] [27]. These bands are typically observed as multiple peaks due to symmetric and asymmetric stretching modes of the primary amino group [21] [27].
The nitrogen-hydrogen stretching vibrations of the benzimidazole ring system appear around 3245 cm⁻¹, indicating the presence of the secondary amine functionality in the heterocyclic ring [27] [19]. Aromatic carbon-hydrogen stretching frequencies are observed at approximately 3021 cm⁻¹ [27] [24]. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the fingerprint region between 1672-1566 cm⁻¹ [19] [24] [27].
Density functional theory calculations have been employed to predict and assign vibrational frequencies for benzimidazole derivatives [34] [35] [38]. These theoretical investigations provide detailed assignments for normal vibrational modes and help interpret experimental infrared spectra [34] [35]. The calculated frequencies generally show good agreement with experimental observations when appropriate scaling factors are applied [35] [38].
Vibrational Mode | Frequency (cm⁻¹) | Assignment |
---|---|---|
N-H stretch (amino) | 3400-3300 | Primary amine |
N-H stretch (ring) | ~3245 | Benzimidazole |
Aromatic C-H | ~3021 | Benzene ring |
C=N stretch | 1672-1566 | Imidazole ring |
NH₂ deformation | 1605-1580 | Amino bending |
Irritant